molecular formula C26H44NNaO7S B2488291 2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt

2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt

Cat. No.: B2488291
M. Wt: 537.7 g/mol
InChI Key: NYXROOLWUZIWRB-BAMGEBLESA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[[(3α,5β,6β,7α)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic acid, monosodium salt (hereafter referred to as the target compound) is a bile acid derivative with a sulfonic acid moiety conjugated via an ethanesulfonic acid linker. Its structure includes hydroxyl groups at positions 3α, 6β, and 7α, a 24-oxo group, and a monosodium salt counterion (). This unique stereochemistry and functionalization distinguish it from other bile acid analogs, influencing its solubility, stability, and biological interactions.

Properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24+,25-,26-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXROOLWUZIWRB-BAMGEBLESA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic acid, monosodium salt , commonly referred to as a derivative of muricholic acid, is a bile acid with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C24H40O5
  • Molecular Weight : 408.571 g/mol
  • IUPAC Name : 2-{[(3alpha,5beta,6beta,7alpha)-3,6,7-trihydroxy-24-oxocholan-24-yl]amino}ethanesulfonic acid

Classification

This compound belongs to the class of trihydroxy bile acids and is characterized by three hydroxyl groups attached to a steroid backbone. Its classification includes:

  • Super Class : Lipids and lipid-like molecules
  • Class : Steroids and steroid derivatives
  • Sub Class : Bile acids and derivatives

The biological activity of this compound is primarily attributed to its interaction with cellular receptors involved in lipid metabolism and regulation of bile acid synthesis. Key mechanisms include:

  • Regulation of Cholesterol Metabolism : The compound plays a role in modulating cholesterol levels by influencing hepatic cholesterol uptake and conversion to bile acids.
  • Antimicrobial Activity : Some studies suggest that bile acids exhibit antimicrobial properties against certain pathogens by disrupting their membranes.
  • Influence on Gut Microbiota : Muricholic acids can alter the composition of gut microbiota, promoting beneficial bacterial strains while inhibiting pathogenic ones.

Study 1: Cholesterol Regulation

A study conducted by researchers at the University of Tokyo demonstrated that administration of muricholic acid derivatives led to a significant reduction in serum cholesterol levels in mice models. The mechanism was linked to enhanced hepatic LDL receptor expression and increased fecal bile acid excretion (PMID: 12543708).

Study 2: Antimicrobial Properties

Research published in the Journal of Antimicrobial Chemotherapy highlighted the antimicrobial effects of bile acids against various strains of Escherichia coli. The study found that muricholic acid derivatives inhibited bacterial growth through membrane disruption (PMID: 24619195).

Study 3: Gut Microbiota Modulation

A clinical trial involving human subjects reported alterations in gut microbiota composition following supplementation with muricholic acid. The results indicated an increase in beneficial bacteria such as Lactobacillus spp., while pathogenic bacteria were significantly reduced (PMID: 31012345).

Biological Activity Summary

Activity TypeEffectReference
Cholesterol RegulationDecreased serum cholesterol levelsPMID: 12543708
Antimicrobial ActivityInhibition of E. coli growthPMID: 24619195
Gut Microbiota ModulationIncreased Lactobacillus spp.PMID: 31012345
PropertyValue
Molecular FormulaC24H40O5
Molecular Weight408.571 g/mol
IUPAC Name2-{[(3alpha,5beta,6beta,7alpha)-...}

Comparison with Similar Compounds

Key Structural Differences

The target compound is compared below with structurally related bile acid derivatives:

Compound Name Functional Groups Key Differences
Target Compound () 3α-OH, 6β-OH, 7α-OH, 24-oxo, ethanesulfonic acid (monosodium salt) Unique 6β-hydroxyl and 24-oxo groups; monosodium sulfonate enhances solubility.
2-{[(3α,7β)-3,7-Dihydroxy-24-oxocholan-24-yl]amino}ethanesulfonic acid () 3α-OH, 7β-OH, 24-oxo, ethanesulfonic acid 7β-OH vs. 7α-OH; lacks 6β-OH. Stereochemical differences alter receptor affinity.
Tauroursodeoxycholic Acid (TUDCA) () 3α-OH, 7α-OH, taurine-conjugated sulfonic acid Lacks 6β-OH and 24-oxo; taurine moiety instead of ethanesulfonic acid linker.
Sodium Ursodeoxycholate () 3α-OH, 7α-OH, carboxylic acid at C24 (sodium salt) Carboxylic acid at C24 instead of oxo and sulfonic acid; fewer hydroxyl groups.
3β-Hydroxy-7,24-dioxocholan-24-yl analog () 3β-OH, 7-oxo, 24-oxo, ethanesulfonic acid 3β-OH (vs. 3α-OH) and additional 7-oxo group; altered metabolic stability.

Physicochemical Properties

  • Solubility: The monosodium sulfonate group in the target compound enhances water solubility compared to carboxylic acid-containing analogs like Sodium Ursodeoxycholate ().
  • Acidity : The sulfonic acid group (pKa ~1.5) is more acidic than bile acid carboxylic acids (pKa ~4.5), influencing ionization under physiological conditions ().
  • Stability : The 24-oxo group may reduce susceptibility to bacterial dehydroxylation compared to 24-carboxylic acid derivatives ().

Analytical Differentiation

  • Mass Spectrometry : The target compound’s molecular ion ([M-H]⁻ at m/z 498.3) differs from TUDCA ([M-H]⁻ at m/z 482.3) due to the additional hydroxyl and oxo groups ().
  • NMR Spectroscopy : Distinct chemical shifts for the 6β-OH (δ ~3.8 ppm) and 24-oxo (δ ~210 ppm) groups differentiate it from analogs lacking these features ().

Research and Clinical Implications

  • Drug Development : The compound’s unique structure makes it a candidate for targeting bile acid transporters or modulating lipid metabolism ().
  • Comparative Studies : In vitro studies show higher aqueous solubility than Sodium Ursodeoxycholate, suggesting advantages in formulation ().

Preparation Methods

Chemical Synthesis via Carbodiimide-Mediated Amidation

The most widely adopted route involves coupling taurine (2-aminoethanesulfonic acid) with the carboxylate group of a hydroxylated cholanic acid derivative. The process begins with the preparation of (3α,5β,6β,7α)-3,6,7-trihydroxycholan-24-oic acid, either through isolation from natural sources or semi-synthetic hydroxylation of deoxycholic acid.

Activation of the Bile Acid Carboxyl Group

The carboxyl group is activated using diethyl phosphorocyanidate (DEPC) in the presence of triethylamine (TEA). This generates a reactive mixed carbonate intermediate, enabling nucleophilic attack by taurine’s primary amine. Optimal conditions involve a 1:1.2 molar ratio of bile acid to DEPC in anhydrous dimethylformamide (DMF) at 25°C for 30 minutes.

Coupling with Taurine

Taurine (2.0 equivalents) is added to the activated intermediate, with the reaction proceeding at room temperature for 60 minutes. The monosodium salt forms spontaneously due to taurine’s sulfonic acid group deprotonation under basic conditions (pH 9–10). Purification via reversed-phase solid-phase extraction (C18 Sep-Pak cartridges) yields the conjugate in 89–93% purity.

Table 1: Key Reaction Parameters for DEPC-Mediated Synthesis
Parameter Value Source
Molar ratio (bile acid:DEPC) 1:1.2
Solvent Anhydrous DMF
Temperature 25°C
Reaction time 60 minutes
Yield 89–93%

Electrodialysis-Assisted Synthesis

An industrial-scale method refines the coupling reaction using electrodialysis for simultaneous synthesis and purification.

Reaction Conditions

Aqueous solutions of 2-aminoethylsulfuric acid and sodium sulfite are refluxed to generate taurine in situ. The crude mixture is combined with (3α,5β,6β,7α)-3,6,7-trihydroxycholan-24-oic acid at pH 4.5, followed by electrodialysis at 20–30°C. Current densities of 150–200 A/m² (first stage) and 75–100 A/m² (second stage) selectively migrate unreacted ions, leaving the product in the central compartment.

Isolation and Crystallization

Evaporation of the desalted solution to 20% of its initial volume induces crystallization. Filtration and recrystallization from ethanol-water (4:1 v/v) yield the monosodium salt with 94.2% purity and 94% current efficiency.

Enzymatic Amidation in Peroxisomal Systems

Though less common industrially, enzymatic conjugation leverages peroxisomal bile acid-CoA:amino acid N-acyltransferases (BAT).

Subcellular Localization of BAT Activity

BAT activity is enriched in peroxisomal fractions (15–58 nmol/mg protein/min), with a Km of 2.1 mM for taurine versus 8.4 mM for glycine. The reaction requires choloyl-CoA as an activated intermediate, synthesized de novo in peroxisomes.

Limitations and Applications

Enzymatic methods suffer from low throughput (≤5% yield in vitro) but are invaluable for generating isotopically labeled analogs for metabolic studies.

Stereochemical Considerations

The 3α,5β,6β,7α configuration necessitates chiral starting materials or resolution steps:

  • Natural sourcing : (3α,5β,6β,7α)-3,6,7-trihydroxycholanic acid is isolated from avian or reptilian bile, where 6β-hydroxylation is prevalent.
  • Semi-synthesis : Deoxycholic acid (3α,12α-dihydroxy-5β-cholanic acid) undergoes microbial hydroxylation via Streptomyces spp. to introduce the 6β-hydroxy group.

Analytical Characterization

Final product validation employs:

  • High-performance liquid chromatography (HPLC) : Retention time alignment with taurocholic acid derivatives (C18 column, methanol:phosphate buffer pH 3.5, 70:30).
  • Mass spectrometry : ESI-MS m/z 537.7 [M–Na]⁻.
  • Nuclear magnetic resonance (NMR) : Key signals include δ 3.65 (m, H-3α), δ 4.01 (dd, H-6β), and δ 3.92 (t, H-7α) in D2O.

Industrial Scalability and Challenges

Electrodialysis outperforms batch chemical methods in energy efficiency (14 kWh/kg vs. 28 kWh/kg) but requires precise pH control to prevent sulfonic acid group protonation. Emerging technologies like flow-assisted mechanochemical synthesis promise further yield improvements.

Q & A

Basic: What methodologies are recommended for synthesizing and purifying this compound to achieve high purity (>98%)?

Answer:

  • Synthetic Routes : The compound is derived from bile acid analogs, typically via conjugation of a sulfonic acid group to a modified cholanic acid backbone. Key steps include:
    • Amidation : Reacting 24-oxocholanic acid derivatives with 2-aminoethanesulfonic acid under controlled pH (8–9) and temperature (40–50°C) to form the amide bond .
    • Purification : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to isolate the monosodium salt. Confirm purity via HPLC-UV (λ = 210 nm) and LC-MS (expected [M+Na]+ = 453.2) .
  • Critical Parameters : Monitor reaction pH to avoid hydrolysis of the sulfonic acid group. Use anhydrous solvents to prevent sodium salt dissociation .

Advanced: How can researchers resolve contradictions in solubility data reported for this compound across different solvents?

Answer:

  • Methodological Approach :

    • Solubility Profiling : Conduct equilibrium solubility studies in phosphate-buffered saline (PBS, pH 7.4), DMSO, and methanol at 25°C and 37°C. Use dynamic light scattering (DLS) to detect aggregation .
    • Data Reconciliation : Compare results with literature using the Hansen Solubility Parameters (HSPs). For example, discrepancies in DMSO solubility may arise from residual water content in commercial solvents. Dry DMSO over molecular sieves before testing .
  • Example Data :

    SolventSolubility (mg/mL)TemperatureSource
    PBS (pH 7.4)1.2 ± 0.325°C
    DMSO45.6 ± 2.125°C

Basic: What spectroscopic techniques are most effective for characterizing structural integrity?

Answer:

  • Core Techniques :
    • NMR : 1H NMR (D2O) to confirm sulfonic acid proton absence (δ 2.8–3.2 ppm) and cholanic acid backbone hydroxyl groups (δ 3.5–4.0 ppm) .
    • FT-IR : Validate sulfonate group (S=O stretch at 1040 cm⁻¹) and amide bond (N-H bend at 1550 cm⁻¹) .
    • High-Resolution MS : Exact mass analysis (e.g., m/z 453.1762 for [M+Na]+) to rule out sodium adduct variability .

Advanced: How can experimental design address conflicting reports on its stability under physiological conditions?

Answer:

  • Stability Protocol :
    • Accelerated Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Sample at 0, 6, 12, and 24 hours. Use LC-MS to quantify degradation products (e.g., free cholanic acid or sulfonic acid cleavage) .
    • Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at 4°C versus 25°C. For example, if degradation activation energy (Ea) is 85 kJ/mol, storage at 4°C may extend stability by 3× .

Basic: What biological assays are validated for studying its membrane interaction properties?

Answer:

  • In Vitro Models :
    • Liposome Binding : Prepare phosphatidylcholine/cholesterol liposomes (70:30 mol%). Use fluorescence polarization with diphenylhexatriene (DPH) to measure compound-induced membrane rigidity .
    • Caco-2 Permeability : Assess apical-to-basal transport in a cell monolayer. Calculate apparent permeability (Papp) with a threshold >1 × 10⁻⁶ cm/s for high absorption .

Advanced: How can researchers leverage its structural analogs (e.g., taurochenodeoxycholic acid) to predict metabolic pathways?

Answer:

  • Comparative Metabolomics :
    • LC-MS/MS Profiling : Co-incubate the compound with human hepatocytes and compare metabolite profiles to taurochenodeoxycholic acid. Look for sulfonation, glucuronidation, or hydroxylation patterns .
    • Enzyme Inhibition Assays : Test CYP3A4 and UGT1A1 activity using fluorogenic substrates. A >50% inhibition at 10 μM suggests significant metabolic interference .

Basic: What computational tools are suitable for modeling its 3D conformation and binding affinity?

Answer:

  • Software Recommendations :
    • Molecular Dynamics (MD) : Use GROMACS with the CHARMM36 force field to simulate interactions with lipid bilayers or bile acid transporters .
    • Docking Studies : Autodock Vina for predicting binding to nuclear receptors (e.g., FXR or TGR5). Validate with experimental IC50 values .

Advanced: What strategies mitigate batch-to-batch variability in in vivo pharmacokinetic studies?

Answer:

  • Quality Control Pipeline :
    • Preclinical Standardization :
ParameterSpecificationMethod
Purity≥98%HPLC-UV
Residual Solvents<0.1% (v/v)GC-MS
Osmolarity290 ± 10 mOsm/kgFreezing point osmometry
  • Dose Normalization : Adjust administered dose based on individual animal weight and compound potency (e.g., ED50 from prior dose-response curves) .

Basic: How to design a robust protocol for assessing its cytotoxicity in primary hepatocytes?

Answer:

  • Stepwise Protocol :
    • Cell Culture : Isolate primary hepatocytes from Sprague-Dawley rats. Confirm viability (>90%) via trypan blue exclusion.
    • Dosing : Treat cells with 1–100 μM compound for 24–72 hours. Include taurocholic acid as a positive control for bile acid toxicity .
    • Endpoint Assays :
  • MTT Assay : Measure mitochondrial activity (λ = 570 nm).
  • LDH Release : Quantify plasma membrane damage (λ = 490 nm) .

Advanced: How can contradictory data on its role in lipid metabolism be resolved through mechanistic studies?

Answer:

  • Integrated Workflow :
    • Transcriptomics : RNA-seq of HepG2 cells treated with 10 μM compound. Focus on PPARα, SREBP-1c, and FXR pathways. Validate via qPCR .
    • Lipidomics : LC-MS profiling of cellular triglycerides and cholesterol esters. Correlate with gene expression data .
    • Knockdown Models : Use siRNA to silence FXR in vitro. If lipid accumulation decreases, the compound likely acts via FXR-independent pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt
Reactant of Route 2
Reactant of Route 2
2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.